molecular formula C15H23ClN2O2 B13780680 2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride CAS No. 69781-38-0

2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride

Cat. No.: B13780680
CAS No.: 69781-38-0
M. Wt: 298.81 g/mol
InChI Key: OTFOULVIWUOYRC-UHFFFAOYSA-N
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Description

2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride is a chemical compound with the molecular formula C16H25ClN2O2. It is known for its unique structure, which includes an aminobenzoyl group and a cyclopentylazanium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride typically involves the reaction of 4-aminobenzoic acid with a suitable propylating agent, followed by cyclopentylation and subsequent chlorination. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or amine groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aqueous sodium hydroxide or ammonia solution

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives

Scientific Research Applications

2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminobenzoyl)benzoic acid
  • 2-(4-Aminophenyl)benzothiazole derivatives
  • Para-aminobenzoic acid (PABA) analogs .

Uniqueness

2-(4-Aminobenzoyl)oxypropyl-cyclopentylazanium chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

69781-38-0

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

1-(cyclopentylamino)propan-2-yl 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-11(10-17-14-4-2-3-5-14)19-15(18)12-6-8-13(16)9-7-12;/h6-9,11,14,17H,2-5,10,16H2,1H3;1H

InChI Key

OTFOULVIWUOYRC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCC1)OC(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

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